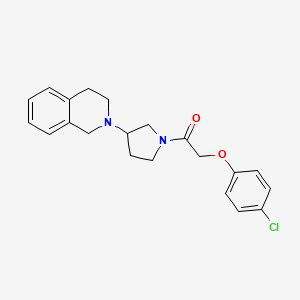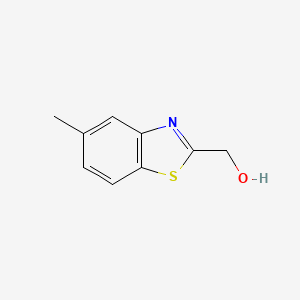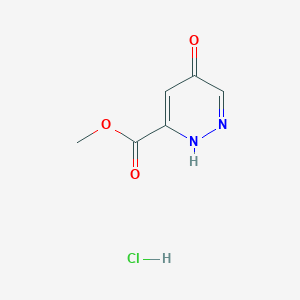
2-(4-chlorophenoxy)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenoxy)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H23ClN2O2 and its molecular weight is 370.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Novel Series of Various Substituted Ethanones A study by Joshi et al. (2011) synthesized a new series of ethanones with significant antibacterial activities against various bacterial strains. The compounds were synthesized from cyclization processes and verified through elemental analyses, IR, 1 H NMR, and mass spectral data (R. S. Joshi et al., 2011).
Reactions with o-Phenylenediamine and Hydrazine Khalturina et al. (2009) studied the reactions of certain dioxo heterocycles with o-phenylenediamine and hydrazine, resulting in various compounds. The crystalline and molecular structures of these compounds were analyzed, providing insight into the chemical behavior of these complex molecules (V. V. Khalturina et al., 2009).
Biological Applications
Synthesis and Fungicidal Activity Kuzenkov and Zakharychev (2009) reported the synthesis of a new series of substituted ethanols, demonstrating fungicidal activity, indicating potential applications in pharmacology and agrochemicals (A. Kuzenkov et al., 2009).
Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors Jiang et al. (2019) designed and synthesized a series of selective BChE inhibitors, displaying potential therapeutic activities. The study highlights the compounds' anti-Aβ aggregation activity and neuroprotective properties in cell models, indicating applications in neurodegenerative diseases treatment (Cheng-Shi Jiang et al., 2019).
One-Pot Synthesis and Molecular Insight Barakat et al. (2020) performed a one-pot synthesis of enaminones and provided molecular insights through NMR and X-ray diffraction techniques. The study emphasizes the chemical versatility and potential pharmaceutical applications of these compounds (A. Barakat et al., 2020).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O2/c22-18-5-7-20(8-6-18)26-15-21(25)24-12-10-19(14-24)23-11-9-16-3-1-2-4-17(16)13-23/h1-8,19H,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVBWCHRYPVVMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl [3-(hydroxymethyl)tetrahydro-3-thienyl]carbamate](/img/structure/B2630928.png)
![N-{1-[(2-bromophenyl)methyl]-1H-pyrazol-5-yl}-2-chloroacetamide](/img/structure/B2630932.png)

![(2Z)-2-[(4-bromophenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide](/img/structure/B2630935.png)
![2-[4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanol](/img/structure/B2630936.png)
![N-(5-chloro-2-methylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2630937.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-chlorobenzenesulfonamide](/img/structure/B2630938.png)
![Tert-butyl N-methyl-N-[(1S,2S)-2-(methylamino)cyclohexyl]carbamate](/img/structure/B2630940.png)
![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2630941.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)propan-1-one](/img/structure/B2630943.png)


![2-[(2-Chloroacetyl)amino]-2-(2-fluorophenyl)acetamide](/img/structure/B2630948.png)

